3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine
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Overview
Description
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine is a complex organic compound that features a combination of benzodioxole, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, which is then coupled with piperazine under specific conditions to form an intermediate. This intermediate is further reacted with a pyridazine derivative to yield the final product. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an acetylcholinesterase inhibitor for treating neurodegenerative diseases
Mechanism of Action
The mechanism of action of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with piperazine and pyrimidine moieties, used as an acetylcholinesterase inhibitor.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains piperazine and benzothiazole, known for its antibacterial activity.
Uniqueness
What sets 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine apart is its unique combination of benzodioxole, piperazine, and pyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-11-25-18-6-5-17(20-21-18)22-7-9-23(10-8-22)19(24)14-3-4-15-16(12-14)27-13-26-15/h3-6,12H,2,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPRCXNDBXROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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